molecular formula C8H4N2O B6598844 5-ethynyl-2,1,3-benzoxadiazole CAS No. 1246965-55-8

5-ethynyl-2,1,3-benzoxadiazole

Cat. No.: B6598844
CAS No.: 1246965-55-8
M. Wt: 144.13 g/mol
InChI Key: DWLBSYNZTUNOLI-UHFFFAOYSA-N
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Description

5-Ethynyl-2,1,3-benzoxadiazole is a compound belonging to the benzoxadiazole family, known for its versatile applications in various scientific fields. Benzoxadiazoles are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure. These compounds have garnered significant attention due to their unique photophysical properties, making them valuable in the development of fluorescent dyes and electronic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-2,1,3-benzoxadiazole typically involves the reaction of 2,1,3-benzoxadiazole with ethynylating agents. One common method includes the use of palladium-catalyzed coupling reactions. For instance, a solution of 2,1,3-benzoxadiazole, ethynylating agent, and a palladium catalyst in a suitable solvent like tetrahydrofuran (THF) is heated under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Ethynyl-2,1,3-benzoxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethynyl-2,1,3-benzoxadiazole is primarily based on its ability to participate in electron transfer processes. The compound’s unique electronic structure allows it to interact with various molecular targets, leading to fluorescence emission or changes in electronic properties. These interactions are crucial for its applications in imaging and electronic devices .

Comparison with Similar Compounds

    2,1,3-Benzothiadiazole: Known for its strong electron-withdrawing properties and applications in organic electronics.

    2,1,3-Benzoxazole: Exhibits antimicrobial and anticancer activities.

    2,1,3-Benzothiazole: Used in the synthesis of dyes and pharmaceuticals.

Uniqueness of 5-Ethynyl-2,1,3-Benzoxadiazole: this compound stands out due to its ethynyl group, which enhances its reactivity and allows for the formation of diverse derivatives. Its unique photophysical properties make it particularly valuable in fluorescence-based applications and electronic materials .

Properties

IUPAC Name

5-ethynyl-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c1-2-6-3-4-7-8(5-6)10-11-9-7/h1,3-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLBSYNZTUNOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=NON=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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